molecular formula C17H19NO2 B268409 N-(2-isopropoxyphenyl)-2-phenylacetamide

N-(2-isopropoxyphenyl)-2-phenylacetamide

Cat. No.: B268409
M. Wt: 269.34 g/mol
InChI Key: IGFCAORSFVXCSC-UHFFFAOYSA-N
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Description

N-(2-isopropoxyphenyl)-2-phenylacetamide is a synthetic 2-phenylacetamide derivative characterized by an isopropoxy (-OCH(CH₃)₂) substituent at the ortho position of the phenyl ring.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-phenyl-N-(2-propan-2-yloxyphenyl)acetamide

InChI

InChI=1S/C17H19NO2/c1-13(2)20-16-11-7-6-10-15(16)18-17(19)12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,18,19)

InChI Key

IGFCAORSFVXCSC-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1NC(=O)CC2=CC=CC=C2

Canonical SMILES

CC(C)OC1=CC=CC=C1NC(=O)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of 2-Phenylacetamide Derivatives
Compound Name Substituent/Modification Biological Activity Source
N-(2-isopropoxyphenyl)-2-phenylacetamide 2-isopropoxyphenyl Hypothetical (based on class) -
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole with trifluoromethyl Anticancer (potential kinase inhibition) EP3348550A1
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Thiadiazole with mercapto group Cytotoxic (in-vitro cancer models) Mohammadi-Farani et al.
N-[2-(Diethylamino)ethyl]-2-phenylacetamide Diethylaminoethyl side chain Potential CNS modulation Chem960
N-(3-Acetylphenyl)-2-phenylacetamide 3-Acetylphenyl Research tool (discontinued) CymitQuimica
N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)acetamide 2-isopropylphenoxy and amino groups Not reported (structural analog) Tetrahedron

Key Structural and Pharmacological Insights

Heterocyclic Modifications : Thiadiazole and benzothiazole rings (e.g., and ) introduce planar aromatic systems, facilitating π-π interactions with biological targets, which correlate with cytotoxic or antiproliferative effects .

Polar Substituents: The diethylaminoethyl group in N-[2-(diethylamino)ethyl]-2-phenylacetamide may enhance solubility and blood-brain barrier penetration, suggesting applications in central nervous system disorders .

Lipophilicity vs.

Preparation Methods

Direct Amidation via Acyl Chloride Route

Methodology:

  • Starting Materials: 2-isopropoxyphenylacetic acid derivatives and phenylamine derivatives.
  • Reaction Conditions: The phenylacetic acid derivative is first converted to its acyl chloride using reagents such as thionyl chloride or oxalyl chloride under reflux conditions.
  • Amidation: The acyl chloride reacts with aniline or substituted aniline in the presence of a base like triethylamine or pyridine at room temperature or mild heating.
  • Purification: The crude product is purified through recrystallization from ethanol or ethyl acetate.

Reaction Parameters:

Parameter Conditions Yield Notes
Acyl chloride formation Thionyl chloride, reflux, 2-3 hours ~85% Complete conversion confirmed by IR
Amidation Room temperature, 4-6 hours 70-80% Monitored via TLC

Research Findings:

  • The process is straightforward, with high yields reported (~76-85%) and simple purification steps.
  • The method's efficiency is enhanced by controlling temperature and stoichiometry of reagents.

Catalytic Hydrogenation and Reduction

Methodology:

  • Starting Material: Nitro-substituted phenylacetamide intermediates.
  • Reaction Conditions: Catalytic hydrogenation using Pd/C or Raney Ni under hydrogen atmosphere at ambient or elevated temperatures.
  • Outcome: Reduction of nitro groups to amino groups, followed by acylation with phenylacetyl chlorides or anhydrides.

Research Findings:

  • This route allows for selective reduction, with yields exceeding 80% after purification.
  • The process is versatile for various substituted phenylacetamides.

Oxidative Halogenation for Functionalization

Methodology:

  • Reagents: Hypervalent iodine reagents such as PhI(OAc)₂ combined with Lewis acids like FeCl₃ or ZnCl₂.
  • Reaction Conditions: Oxidative halogenation to introduce halogen atoms at specific positions, facilitating further functionalization.

Research Findings:

  • This method enables the synthesis of dihalogenated derivatives, expanding the compound's chemical diversity.
  • The process involves carbon–carbon bond cleavage and is conducted under mild conditions, with yields around 70-80%.

Alternative Synthesis via Amide Bond Formation

Methodology:

  • Starting Materials: 2-isopropoxyphenylacetic acid derivatives and phenylamine.
  • Coupling Agents: Use of carbodiimides (e.g., EDCI) or T3P in suitable solvents like dichloromethane or DMF.
  • Reaction Conditions: Stirring at room temperature for 12–24 hours, followed by purification through recrystallization or chromatography.

Research Findings:

  • This approach offers high efficiency with yields typically over 75%.
  • It is compatible with various functional groups and provides good control over reaction conditions.

Data Table Summarizing Preparation Methods

Method Key Reagents Reaction Conditions Typical Yield Advantages References
Acyl chloride route Phenylacetyl chloride, triethylamine Reflux, room temp 70-85% Simple, high yield Patent CN109824537A, PubChem data
Reduction of nitro intermediates Catalytic H₂, Pd/C Ambient or mild heating 80-90% Selective, versatile Literature reports
Oxidative halogenation PhI(OAc)₂, FeCl₃/ZnCl₂ Mild, room temp 70-80% Functionalization, diversity Beilstein Journal, Patent CN103664681A
Amide coupling EDCI, T3P, DCM/DMF Room temp, 12-24h 75-85% Mild conditions, broad scope RSC publication

Critical Reaction Parameters and Notes:

  • Temperature Control: Mild conditions (room temperature to 50°C) favor high yields and minimize side reactions.
  • Stoichiometry: Precise molar ratios of reagents, especially in acylation and coupling steps, are crucial.
  • Purification: Recrystallization from ethanol, ethyl acetate, or mixed solvents ensures high purity.
  • Safety: Use of appropriate PPE, proper waste disposal, and inert atmospheres during sensitive steps are essential.

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